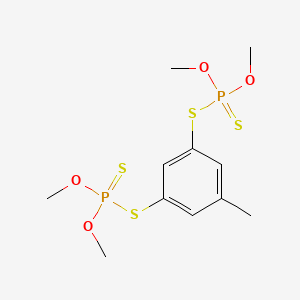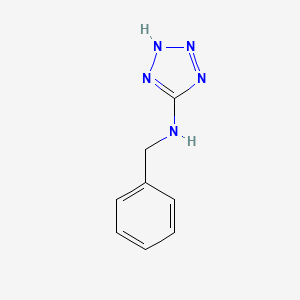
5-Benzylaminotetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzylaminotetrazole is an organic compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzylaminotetrazole typically involves the reaction of 5-aminotetrazole with benzaldehyde in the presence of a base such as triethylamine. The reaction is carried out in absolute methanol at a temperature of around 50°C. After the initial reaction, the mixture is cooled to room temperature and hydrogenated over palladium on carbon at 500 psi of hydrogen for 18 hours. The product is then isolated by filtration and purification .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain high yields of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Benzylaminotetrazole undergoes various chemical reactions, including:
Substitution: It can participate in substitution reactions where the benzyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Sodium hypobromite (NaOBr) in aqueous sodium hydroxide (NaOH) solution.
Substitution: Various alkylating agents and nucleophiles can be used depending on the desired substitution.
Major Products:
Oxidation: Benzyl isocyanide.
Substitution: Depending on the substituent introduced, various benzyl-substituted tetrazoles can be formed.
Wissenschaftliche Forschungsanwendungen
5-Benzylaminotetrazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other tetrazole derivatives and as a ligand in coordination chemistry.
Wirkmechanismus
The mechanism of action of 5-Benzylaminotetrazole and its derivatives involves interactions with various molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to interact with biological receptors and enzymes. This interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of receptor activity .
Vergleich Mit ähnlichen Verbindungen
5-Aminotetrazole: A precursor to 5-Benzylaminotetrazole, used in similar applications.
1H-Tetrazole: Another tetrazole derivative with applications in pharmaceuticals and materials science.
5-Substituted Tetrazoles: Compounds such as 5-methyltetrazole and 5-phenyltetrazole, which have similar structural features and applications.
Uniqueness: this compound is unique due to the presence of the benzyl group, which imparts specific chemical and biological properties
Eigenschaften
CAS-Nummer |
14832-58-7 |
|---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
N-benzyl-2H-tetrazol-5-amine |
InChI |
InChI=1S/C8H9N5/c1-2-4-7(5-3-1)6-9-8-10-12-13-11-8/h1-5H,6H2,(H2,9,10,11,12,13) |
InChI-Schlüssel |
XONYMCKGFMQQFX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=NNN=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Trifluoromethyl)phenyl]quinoline-4-carboxylic acid](/img/structure/B13740561.png)
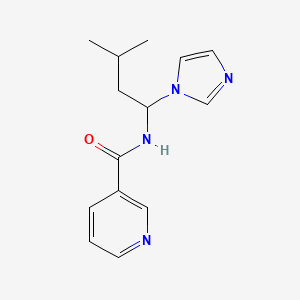


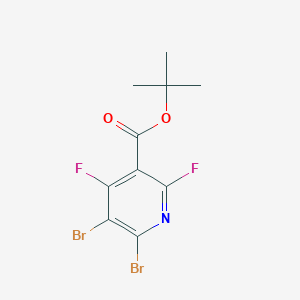
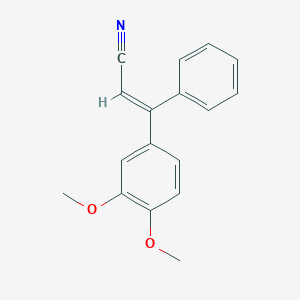
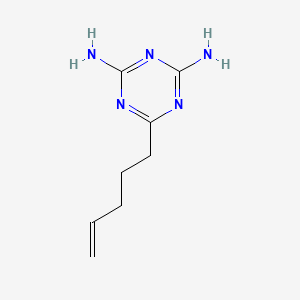
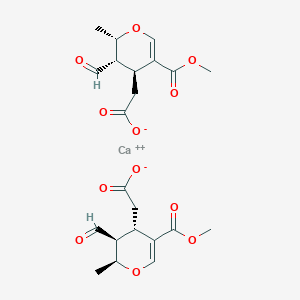


![1-(But-2-yn-1-yl)-2-methyl-1H-benzo[d]imidazole](/img/structure/B13740621.png)
